molecular formula C6H8N2O B183335 2-Amino-6-methylpyridin-3-ol CAS No. 20348-16-7

2-Amino-6-methylpyridin-3-ol

Cat. No. B183335
CAS RN: 20348-16-7
M. Wt: 124.14 g/mol
InChI Key: WJRVHFJZHFWCMS-UHFFFAOYSA-N
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Description

“2-Amino-6-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H8N2O . It has been mentioned in the context of being a selective FGFR4 kinase inhibitor, which could potentially block the growth of hepatocellular carcinoma .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of bromo-intermediates were combined with aromatic amines under palladium-catalyzed amination reaction conditions to afford coupled compounds .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-methylpyridin-3-ol” can be represented by the InChI code 1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) . The compound has a molecular weight of 124.14 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6-methylpyridin-3-ol” include a molecular weight of 124.14 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is a solid at room temperature .

Scientific Research Applications

  • Hydration Product Formation : 2-Amino-6-methylpyridin-3-ol forms hydration products like 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate, which exhibit hydrogen bonding and π-π interactions, forming two-dimensional networks (Waddell, Hulse & Cole, 2011).

  • Antimicrobial Activity and DNA Interactions : Silver(I) complexes with 2-amino-3-methylpyridine show significant antimicrobial activity against certain bacteria and yeasts, and these complexes also bind to DNA (Abu-Youssef et al., 2010).

  • Bromodomain Ligands : Derivatives of 3-amino-2-methylpyridine, a close variant of 2-Amino-6-methylpyridin-3-ol, have been identified as ligands for the BAZ2B bromodomain, with potential implications in medicinal chemistry (Marchand, Lolli & Caflisch, 2016).

  • Inhibition of Inducible NO Synthase : 2-Amino-4-methylpyridine, another variant, acts as an inhibitor of inducible NO synthase activity, showing potential in vitro and in vivo biomedical applications (Faraci et al., 1996).

  • Carbonic Anhydrase Inhibition : Amino salicylato salt of 2-amino-6-methylpyridine exhibits inhibitory activity against carbonic anhydrase isoenzymes, suggesting potential in enzyme inhibition studies (Yenikaya et al., 2011).

  • Molecular and Crystal Structure Studies : Research on crystalline organic acid-base salts from 2-amino-6-methylpyridine has contributed to understanding molecular and crystal structures (Thanigaimani et al., 2015).

  • Photodimerization Studies : Ultraviolet irradiation of 2-amino-6-methylpyridines leads to the formation of 1,4-dimers, with implications in chemical synthesis and material science (Taylor & Kan, 1963).

  • Synthesis of Derivatives : Various derivatives of 2-amino-6-methylpyridine have been synthesized for use in pharmaceuticals and chemicals (Liang, 2010).

Safety And Hazards

While specific safety and hazard information for “2-Amino-6-methylpyridin-3-ol” is not available in the retrieved sources, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions for “2-Amino-6-methylpyridin-3-ol” could potentially involve further exploration of its role as a selective FGFR4 kinase inhibitor and its potential application in the treatment of hepatocellular carcinoma .

properties

IUPAC Name

2-amino-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVHFJZHFWCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174256
Record name 2-Amino-6-methylpyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylpyridin-3-ol

CAS RN

20348-16-7
Record name 2-Amino-6-methyl-3-pyridinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methyl-3-pyridinol
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Record name 2-Amino-6-methylpyridin-3-ol
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Record name 2-amino-6-methylpyridin-3-ol
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Record name 2-AMINO-6-METHYL-3-PYRIDINOL
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Synthesis routes and methods I

Procedure details

A mixture of 6-methyl-2-nitro-pyridin-3-ol (18.5 g, 0.120 mmol), 10% palladium on activated carbon (1.35 g), and ethyl acetate (240 mL) was hydrogenated for 3 days. The mixture was filtered through Celite and washed with methanol/ethylacetate (5%). The filtrate and washing were combined and concentrated to give the title compound (14.7 g, 99% yield) as a pale brown solid. 1H NMR (DMSO-d6) δ 9.19 (bs, 1H), 6.73 (d, 1H, J=7.6 Hz), 6.12 (d, 1H, J=7.6 Hz), 5.36 (bs, 2H), 2.15 (s, 3H).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
catalyst
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

3-Hydroxy-6-methyl-2-nitropyridine (3.5 g.) in 75 ml. of methanol was reduced over 1 g. of 5% palladium-on-carbon catalyst. The catalyst was removed by filtration and the filtrate was concentrated to dryness to give 2-amino-3-hydroxy-6-methylpyridine which was used directly in the next step.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

7.00 g of 3-hydroxy-6-methyl-2-nitropyridine (Aldrich, 0.045 mol) was dissolved in 250 mL of MeOH and 20 mL of H2O along with 15 g of sodium hydrosulfide hydrate (6 eq, 0.27 mol). The reaction mixture was stirred under reflux for 5 hours. The reaction mixture was cooled to room temperature and diluted with 300 mL of absolute EtOH and concentrated to dryness. The resulting residue was dissolved in 300 mL of CH2Cl2 and 10 mL of MeOH. The mixture was sonicated for 10 min and allowed to stand at room temperature for 3 hours. The resulting salts that precipitated out at this point were removed by filtration. The filtrate was concentrated to afford the crude amine. This was purified by passing through a short plug of silica gel and eluting with 95% CH2Cl2, 4% MeOH and 1% Et3N. A total of 5.0 g of the desired amine was obtained (89% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Crowley, AJ Goshe, IM Steele… - Chemistry–A European …, 2004 - Wiley Online Library
… 2-Amino-6-methylpyridin-3-ol (7): A 100-mL flask was charged with the nitropyridine 6 (2.5 g, 16.22 mmol) dissolved in anhydrous ethanol (27 mL). Graphite (4.9 g) was added to this …

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